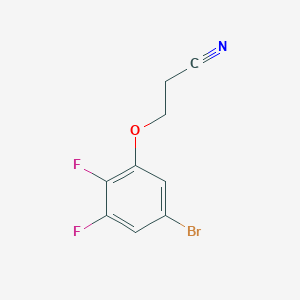
1-Bromo-2-(tert-butoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(tert-butoxy)cyclopentane is an organic compound with the molecular formula C₉H₁₇BrO and a molecular weight of 221.13 g/mol . It is a cyclopentane derivative where a bromine atom and a tert-butoxy group are attached to the cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)cyclopentane can be synthesized through various organic reactions. One common method involves the bromination of 2-(tert-butoxy)cyclopentanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(tert-butoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂R).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH₂) in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted cyclopentane derivatives.
Elimination: Alkenes such as 1-tert-butoxycyclopentene.
Oxidation: Oxidized products like tert-butoxycyclopentanone.
Reduction: Reduced products like 2-(tert-butoxy)cyclopentanol.
Aplicaciones Científicas De Investigación
1-Bromo-2-(tert-butoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Material Science: In the preparation of specialized polymers and materials.
Chemical Biology: As a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(tert-butoxy)cyclopentane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond and resulting in the formation of an alkene. The tert-butoxy group can stabilize reaction intermediates through electron-donating effects, influencing the overall reaction pathway.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(tert-butyl)cyclopentane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-2-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-2-(tert-butoxy)cyclopentane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects. This can influence the compound’s reactivity and stability compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C9H17BrO |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
1-bromo-2-[(2-methylpropan-2-yl)oxy]cyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)11-8-6-4-5-7(8)10/h7-8H,4-6H2,1-3H3 |
Clave InChI |
ABNHTCBZVXJAJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)

![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)
